N-methyl-2-(trifluoromethyl)quinolin-4-amine

Vue d'ensemble

Description

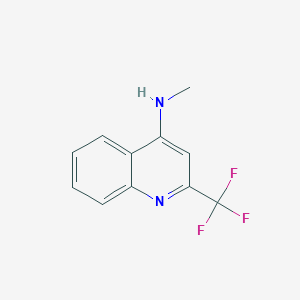

N-methyl-2-(trifluoromethyl)quinolin-4-amine is a compound belonging to the quinoline family, characterized by the presence of a trifluoromethyl group at the 2-position and a methyl group at the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(trifluoromethyl)quinolin-4-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)quinoline.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: N-methyl-2-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have identified N-methyl-2-(trifluoromethyl)quinolin-4-amine derivatives as promising candidates for the development of anticancer therapies. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Microtubule Polymerization Inhibition

A study published in 2023 reported the synthesis of novel derivatives of 2-(trifluoromethyl)quinolin-4-amine, which were evaluated for their ability to inhibit microtubule polymerization. The results indicated that these derivatives possess potent antitumor activity, with half-maximal inhibitory concentrations (IC50) demonstrating significant efficacy against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | PC3 | 5.0 |

| Derivative B | K562 | 10.2 |

| Derivative C | HeLa | 8.5 |

Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent. Research indicates that certain derivatives exhibit activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

A study focused on the synthesis of oxadiazole derivatives containing the trifluoromethyl quinoline moiety demonstrated significant antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the tested compounds, some exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting their potential as future antituberculosis agents .

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| Compound 6d | Mycobacterium smegmatis | 6.25 |

| Compound 9c | Pseudomonas aeruginosa | 12.5 |

Structure-Activity Relationship

The presence of the trifluoromethyl group significantly enhances the biological activity of quinoline derivatives. Studies suggest that electron-withdrawing groups at specific positions on the quinoline ring can increase antibacterial potency and improve selectivity for cancer cells.

Research Findings

A comprehensive analysis of structure-activity relationships indicated that introducing electron-donating groups at specific positions on the quinoline scaffold correlates with increased antimicrobial and anticancer activities .

Mécanisme D'action

The mechanism of action of N-methyl-2-(trifluoromethyl)quinolin-4-amine involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to the colchicine site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule networks. This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

N-aryl-2-trifluoromethyl-quinazoline-4-amine: Similar in structure but with a quinazoline ring instead of quinoline.

4-trifluoromethyl-2-anilinoquinoline: Another related compound with an anilino group at the 2-position.

Uniqueness: N-methyl-2-(trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a microtubule-targeted agent sets it apart from other similar compounds .

Activité Biologique

N-methyl-2-(trifluoromethyl)quinolin-4-amine is a compound of significant interest due to its biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

Overview of Biological Activity

This compound exhibits notable antiproliferative effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cells. The compound's activity is primarily attributed to its ability to disrupt microtubule polymerization, a critical process for cell division.

Target Interaction

The compound targets tubulin , specifically binding to the colchicine site on tubulin. This interaction inhibits microtubule polymerization, leading to significant cellular effects:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.

- Apoptosis Induction : The compound promotes apoptosis in a dose-dependent manner, further contributing to its antitumor efficacy .

Biochemical Pathways

The compound influences several biochemical pathways, notably the DNA damage response (DDR) pathway. By disrupting microtubule dynamics, it affects intracellular transport and signaling pathways essential for cell survival and proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound has potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are indicative of its strong antiproliferative properties:

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 | 0.49 |

| K562 | 0.08 |

| HeLa | 0.01 |

These values suggest that the compound is more effective than traditional chemotherapeutic agents like combretastatin A-4 .

Molecular Docking Studies

Molecular docking studies have revealed that this compound forms hydrogen bonds with residues in the colchicine binding site on tubulin. This stabilizes the binding interaction and enhances its inhibitory effects on microtubule polymerization .

Case Studies

Recent studies have explored various derivatives of quinoline compounds, including this compound, showcasing their potential as microtubule-targeted agents (MTAs). For instance:

- Study on Derivatives : A series of 2-(trifluoromethyl)quinolin-4-amines were synthesized and evaluated for their cytotoxicity against HeLa cells. The study found that certain derivatives exhibited enhanced activity compared to the parent compound .

- Immunofluorescence Analysis : Immunofluorescence staining demonstrated that this compound disrupts the tubulin network in HeLa cells, confirming its role as a potent microtubule inhibitor.

Pharmacokinetics and Drug Development

The incorporation of a trifluoromethyl group into the structure of this compound enhances its pharmacokinetic properties, including metabolic stability and bioavailability. This modification is crucial for developing effective therapeutic agents that can be used in clinical settings .

Propriétés

IUPAC Name |

N-methyl-2-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-15-9-6-10(11(12,13)14)16-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDVBUOOPYSGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC2=CC=CC=C21)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.